

# discovery and history of 6-Fluorothio-4-Chromanone

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## Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815

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An In-depth Technical Guide to **6-Fluorothio-4-Chromanone**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine and sulfur atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the hypothetical discovery and history of **6-Fluorothio-4-Chromanone**, a novel heterocyclic compound. Due to the absence of this specific molecule in current scientific literature, this document constructs a plausible discovery narrative, detailed synthetic protocols, and potential biological activities based on established chemistry of related chromanone and thiochromanone analogues. It serves as a foundational resource for researchers interested in the synthesis and evaluation of new fluorinated and sulfur-containing heterocyclic compounds.

## Introduction and Hypothetical History

The history of chromone chemistry began with the isolation and study of natural products, such as Khellin, which was used for centuries in traditional medicine as a smooth muscle relaxant.<sup>[1]</sup><sup>[2]</sup> This led to extensive research into the synthesis and biological evaluation of the broader chromanone class. Thiochromanones, where the ring oxygen is replaced by sulfur, are

synthetic analogues that have also garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[3][4][5]

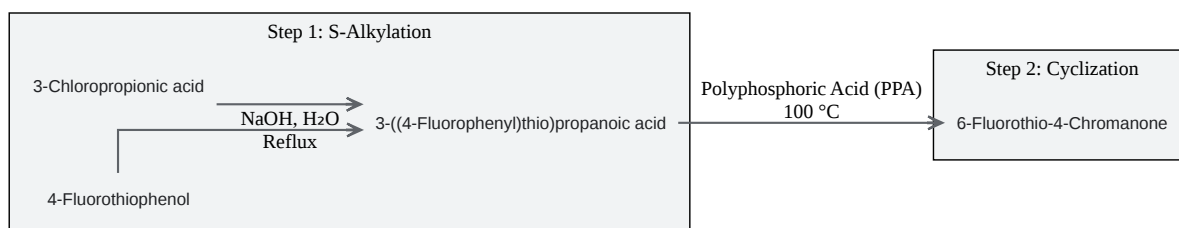
The strategic incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry to enhance metabolic stability and receptor binding affinity.[6] Compounds such as 6-fluoro-4-chromanone are known intermediates in the synthesis of pharmacologically active agents.[7]

The discovery of **6-Fluorothio-4-Chromanone** (more systematically named 6-Fluoro-2,3-dihydro-4H-thiochromen-4-one) is hypothesized to be a recent development, emerging from research programs focused on creating novel kinase inhibitors. Recognizing the therapeutic potential of the thiochromanone core and the benefits of fluorination, medicinal chemists would have logically designed this hybrid structure to explore new chemical space and pharmacological profiles. Its "discovery" would not be a singular event but rather the culmination of rational drug design, building upon decades of research into related heterocyclic systems.

## Proposed Synthesis and Experimental Protocols

The synthesis of **6-Fluorothio-4-Chromanone** can be plausibly achieved through a multi-step sequence starting from commercially available 4-fluorothiophenol. The most common and effective method for constructing the thiochromanone ring is an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.[4]

## Overall Synthetic Scheme



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Caption: Proposed two-step synthesis of **6-Fluorothio-4-Chromanone**.

## Experimental Protocol: Step 1 - Synthesis of 3-((4-Fluorophenyl)thio)propanoic acid

- To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) in a 250 mL round-bottom flask, add 4-fluorothiophenol (12.8 g, 100 mmol).
- Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate salt.
- Add a solution of 3-chloropropionic acid (10.85 g, 100 mmol) in water (20 mL) dropwise to the reaction mixture.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) for 4 hours.
- After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
- The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum.
- The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-((4-fluorophenyl)thio)propanoic acid as a white crystalline solid.

## Experimental Protocol: Step 2 - Synthesis of 6-Fluorothio-4-Chromanone

- Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.
- Heat the PPA to 80 °C with stirring.
- Add 3-((4-fluorophenyl)thio)propanoic acid (10.7 g, 50 mmol) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 100 °C.

- After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.
- Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
- Allow the ice to melt, and extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexanes gradient) to afford **6-Fluorothio-4-Chromanone** as a solid.

## Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for the synthesized **6-Fluorothio-4-Chromanone**. These values are predictive, based on data for structurally similar compounds found in the literature.<sup>[4]</sup>

Parameter	Predicted Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FOS
Molecular Weight	182.22 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	95-98 °C
Synthetic Yield (Overall)	60-75%
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 8.15 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 7.20 (td, J = 8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J = 8.8, 4.4 Hz, 1H, H-8), 3.25 (t, J = 6.4 Hz, 2H, H-2), 2.90 (t, J = 6.4 Hz, 2H, H-3).
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ (ppm): 196.5 (C=O), 162.0 (d, J=248 Hz, C-F), 140.1, 134.5, 126.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 113.5 (d, J=24 Hz), 40.2 (C-2), 28.5 (C-3).
IR (KBr, cm <sup>-1</sup> )	3080 (Ar C-H), 2950 (Aliphatic C-H), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-F).
Mass Spec (EI)	m/z (%): 182 ([M] <sup>+</sup> , 100), 154 (M-CO, 45), 126 (M-C <sub>2</sub> H <sub>2</sub> O, 30).

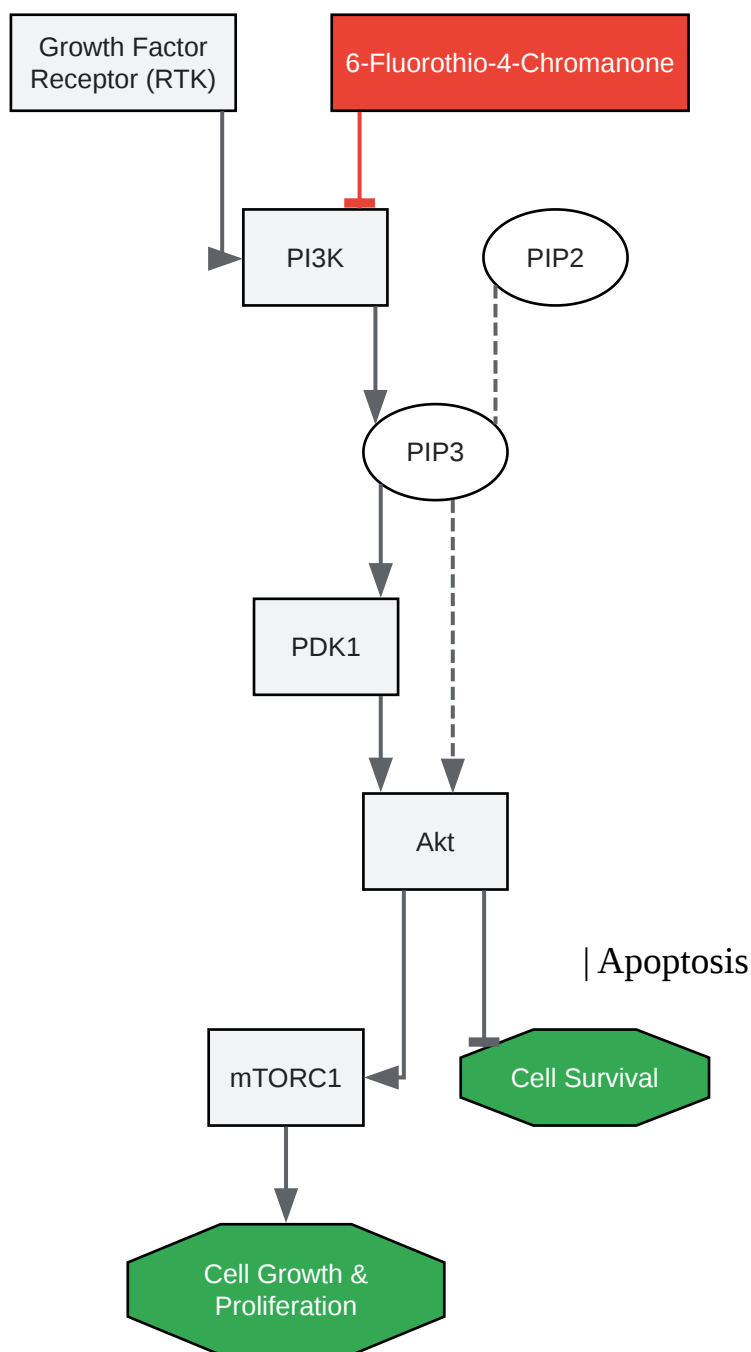
## Hypothetical Biological Activity and Signaling Pathway

Chromanone and thiochromanone derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[5][8][9] Many of these compounds exert their effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

It is hypothesized that **6-Fluorothio-4-Chromanone** could act as an inhibitor of a protein kinase within this pathway, such as PI3K or Akt. The fluorine atom at the 6-position could

enhance binding to the ATP-binding pocket of the kinase through favorable electrostatic interactions, while the thiochromanone core provides a rigid scaffold for optimal orientation.

## Proposed Signaling Pathway Inhibition

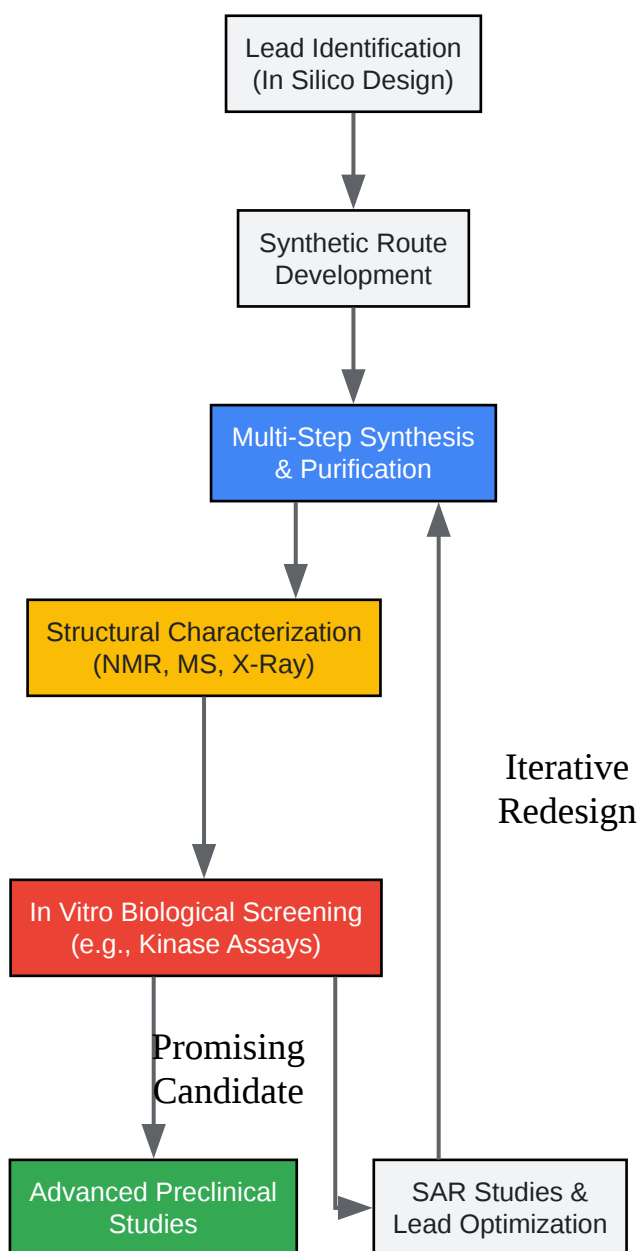


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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

## General Experimental Workflow

The discovery and development of a novel compound like **6-Fluorothio-4-Chromanone** follows a structured workflow from initial concept to biological validation.



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Caption: General workflow for novel drug discovery and development.

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